molecular formula C17H28ClNO2 B4394383 1-(2,6-Dimethylpiperidin-1-yl)-3-(2-methylphenoxy)propan-2-ol;hydrochloride

1-(2,6-Dimethylpiperidin-1-yl)-3-(2-methylphenoxy)propan-2-ol;hydrochloride

Cat. No.: B4394383
M. Wt: 313.9 g/mol
InChI Key: YHZQZCFPRGVYFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-Dimethylpiperidin-1-yl)-3-(2-methylphenoxy)propan-2-ol;hydrochloride is a chemical compound with a complex structure, featuring a piperidine ring and a phenoxy group

Preparation Methods

The synthesis of 1-(2,6-Dimethylpiperidin-1-yl)-3-(2-methylphenoxy)propan-2-ol;hydrochloride typically involves multiple steps. The synthetic route often starts with the preparation of the piperidine ring, followed by the introduction of the phenoxy group. Reaction conditions such as temperature, pressure, and the use of catalysts are crucial for the successful synthesis of this compound. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(2,6-Dimethylpiperidin-1-yl)-3-(2-methylphenoxy)propan-2-ol;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2,6-Dimethylpiperidin-1-yl)-3-(2-methylphenoxy)propan-2-ol;hydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It may be used in studies involving cellular processes and molecular interactions.

    Industry: It can be used in the production of other chemical compounds and materials.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylpiperidin-1-yl)-3-(2-methylphenoxy)propan-2-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2,6-Dimethylpiperidin-1-yl)-3-(2-methylphenoxy)propan-2-ol;hydrochloride can be compared with other similar compounds, such as:

  • ethyl 5-(2,6-dimethyl-1-piperidinyl)pentylcarbamate hydrochloride
  • methyl 5-(2,6-dimethyl-1-piperidinyl)pentylcarbamate hydrochloride

These compounds share structural similarities but may differ in their chemical properties and applications

Properties

IUPAC Name

1-(2,6-dimethylpiperidin-1-yl)-3-(2-methylphenoxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2.ClH/c1-13-7-4-5-10-17(13)20-12-16(19)11-18-14(2)8-6-9-15(18)3;/h4-5,7,10,14-16,19H,6,8-9,11-12H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHZQZCFPRGVYFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1CC(COC2=CC=CC=C2C)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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